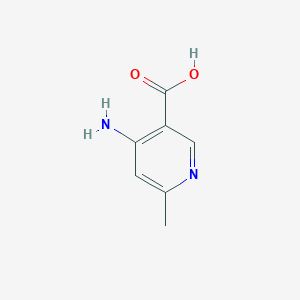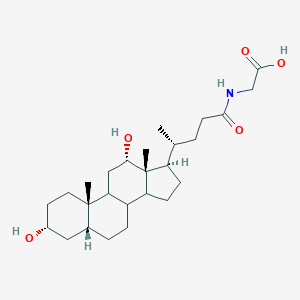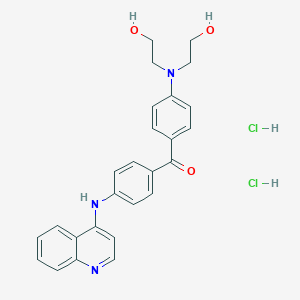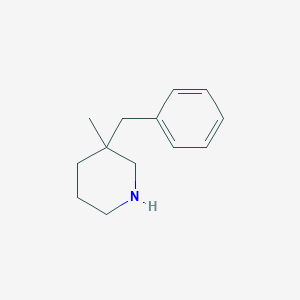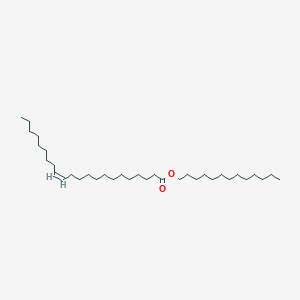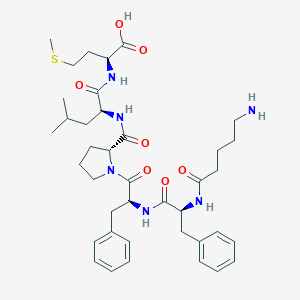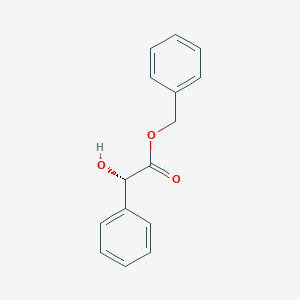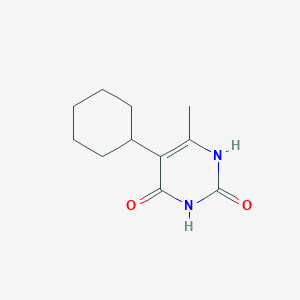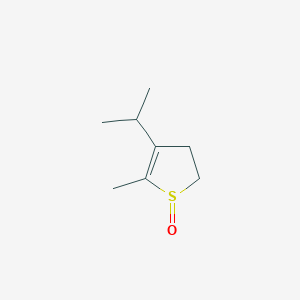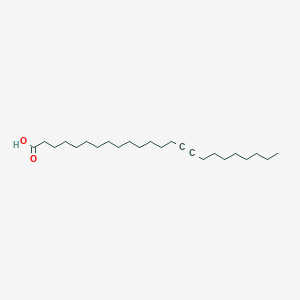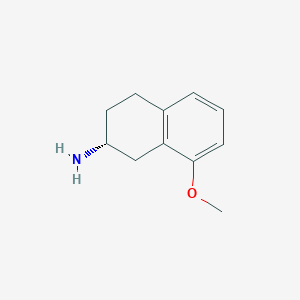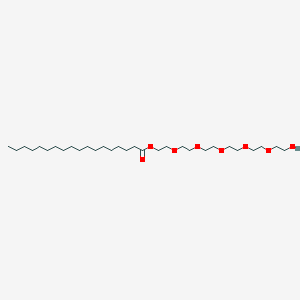
Hexaethylene glycol stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaethylene glycol stearate (HEGS) is a non-ionic surfactant that is widely used in various scientific research applications. It is a water-soluble compound that is commonly employed as an emulsifying, dispersing, and wetting agent. HEGS has been extensively studied for its unique physicochemical properties and its potential applications in various fields.
Mécanisme D'action
Hexaethylene glycol stearate exerts its effects by reducing the surface tension of water and other liquids. It forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules. Hexaethylene glycol stearate can also interact with proteins and lipids, altering their conformation and function.
Biochemical and Physiological Effects:
Hexaethylene glycol stearate has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It has been found to have low skin irritation and sensitization potential. However, some studies have suggested that Hexaethylene glycol stearate may have a weak estrogenic effect, which could have implications for its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
Hexaethylene glycol stearate has several advantages for use in scientific research, including its ability to stabilize proteins and lipids, its low toxicity, and its water solubility. However, Hexaethylene glycol stearate may have limitations in some applications due to its potential estrogenic effects and its tendency to form aggregates at high concentrations.
Orientations Futures
There are several potential future directions for research on Hexaethylene glycol stearate. One area of interest is the development of new applications for Hexaethylene glycol stearate in drug delivery and gene therapy. Another area of focus is the investigation of the potential estrogenic effects of Hexaethylene glycol stearate and their implications for human health. Additionally, there is a need for further research on the physicochemical properties of Hexaethylene glycol stearate and its interactions with biological molecules.
Méthodes De Synthèse
Hexaethylene glycol stearate can be synthesized by the esterification of stearic acid with hexaethylene glycol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white, waxy substance that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Hexaethylene glycol stearate has a wide range of scientific research applications, including drug delivery, gene therapy, and protein purification. It is commonly used as a surfactant in the preparation of liposomes, which are used as drug delivery vehicles. Hexaethylene glycol stearate has also been employed as a stabilizer for proteins and enzymes, and as a detergent for the purification of membrane proteins.
Propriétés
Numéro CAS |
10108-28-8 |
|---|---|
Nom du produit |
Hexaethylene glycol stearate |
Formule moléculaire |
C30H60O8 |
Poids moléculaire |
548.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C30H60O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(32)38-29-28-37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-31/h31H,2-29H2,1H3 |
Clé InChI |
RNEYPGHUQWWHBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



